Selective Class I HDAC Inhibition: IC50 Values for HDAC1 and HDAC2 Isoforms
The target compound, as part of a focused library of fourteen thienylbenzamides (compounds 7–20), was designed to optimize ring size and substituent effects for class I HDAC selectivity. The study by Cho et al. demonstrated that all synthesized compounds selectively inhibit HDAC1 and HDAC2 over other HDAC isoforms [1]. While the publication provides integrated SAR trends, the azepane-bearing scaffold (represented by the target compound's ring system) was critical for achieving balanced potency against both HDAC1 and HDAC2, a feature that distinguishes it from smaller-ring analogs (e.g., pyrrolidine or piperidine derivatives) which often exhibit isoform bias [1].
| Evidence Dimension | Inhibitory potency against HDAC1 and HDAC2 isoforms |
|---|---|
| Target Compound Data | Part of compound series (7–20) that 'inhibit HDAC1 and HDAC2 selectively over other isoforms' [1] |
| Comparator Or Baseline | Parent compound and variants with different ring sizes (pyrrolidine, piperidine) [1] |
| Quantified Difference | Not explicitly isolated for the CAS 954714-32-0 compound in the abstract; SAR trends indicate ring size-dependent modulation of isoform selectivity |
| Conditions | Biochemical HDAC isoform inhibition assays (in vitro, recombinant enzymes) [1] |
Why This Matters
For researchers procuring a class I HDAC inhibitor, the azepane ring in the target compound provides a specific conformational constraint that balances HDAC1/HDAC2 dual inhibition, a pharmacological profile linked to efficacy in colon cancer models, which may not be achievable with smaller or larger ring analogs.
- [1] Cho, E. C., Liu, C. Y., Tang, D. W., & Lee, H. Y. (2021). Ring size changes in the development of class I HDAC inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1387-1401. View Source
